molecular formula C16H16FN7O B2489971 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920386-93-2

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No. B2489971
CAS RN: 920386-93-2
M. Wt: 341.35
InChI Key: XQXHAKCXMOLNFJ-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarity with purines . They have been proposed as possible surrogates of the purine ring . The choice of substituents can also make the triazolo[1,5-a]pyrimidine ring a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has found numerous applications in medicinal chemistry . Due to the structural similarities of the triazolo[1,5-a]pyrimidine heterocycle with the purine ring, different studies investigated triazolo[1,5-a]pyrimidine derivatives as possible isosteric replacements for purines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines depend on their structure and the choice of substituents . They have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Scientific Research Applications

Antitumor Activities

This compound has been synthesized and evaluated for its antitumor activities against five human cancer cell lines (MGC-803, MCF-7, EC-109, PC-3 and Hela) in vitro . This suggests that it could be a potential candidate for the development of more efficient and economical antitumor drugs.

Synthesis of New Heterocyclic Systems

The compound has been used in the synthesis of new heterocyclic systems . For example, the synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system, was achieved in a good yield using a retro Diels–Alder (RDA) procedure .

Biological Evaluation

The compound and its analogues have been conveniently synthesized through a three-step reaction sequence for biological evaluation . This process engages five reactive centers and is atom-economical, suggesting its potential for large-scale production and further biological studies.

Medicinal Chemistry

The compound has been used in medicinal chemistry, specifically in the inhibition of c-Met protein kinase . This kinase plays a crucial role in cellular growth, survival, and migration, suggesting the compound’s potential in the treatment of diseases related to these cellular processes .

GABA A Modulating Activity

Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity . This suggests the compound’s potential use in the treatment of neurological disorders, as GABA A receptors play a key role in inhibitory neurotransmission in the brain .

Use in Solar Cells

The compound has been incorporated into polymers for use in solar cells . This suggests its potential application in the development of renewable energy technologies .

Safety and Hazards

The safety and hazards of 1,2,4-triazolo[1,5-a]pyrimidines depend on their specific structure and properties. Some derivatives have been found to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .

Future Directions

The future directions in the research of 1,2,4-triazolo[1,5-a]pyrimidines could involve the design and synthesis of new derivatives with improved properties. This could help in dealing with the escalating problems of microbial resistance . Furthermore, the study reveals five key descriptors of 1,2,3-triazolo[4,5-d]pyrimidine derivatives and will provide help to screen out efficient and novel drugs in the future .

properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN7O/c1-11(25)22-5-7-23(8-6-22)15-14-16(19-10-18-15)24(21-20-14)13-4-2-3-12(17)9-13/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXHAKCXMOLNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

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